molecular formula C14H20N6O2S B1326672 2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-44-0

2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No. B1326672
CAS RN: 1071296-44-0
M. Wt: 336.42 g/mol
InChI Key: FXJTYQBLCNYSCP-UHFFFAOYSA-N
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Description

The compound “2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains an ethoxyphenyl group, a thioacetohydrazide group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and one carbon atom in the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the 1,2,4-triazole ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxyphenyl group might make the compound more hydrophobic, while the 1,2,4-triazole ring could contribute to its stability .

Scientific Research Applications

  • Enzyme Inhibition : Bekircan et al. (2015) synthesized a series of compounds starting with a structurally similar compound, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. The newly synthesized compounds were characterized and tested for their lipase and α-glucosidase inhibition activities. Notably, one of the compounds showed significant anti-lipase activity, while two other compounds demonstrated notable anti-α-glucosidase activity, showcasing the potential of these compounds in therapeutic applications related to enzyme inhibition (Bekircan et al., 2015).

  • Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles, their Mannich and Schiff base derivatives, and evaluated their antimicrobial activities. The study involved complex synthesis processes, resulting in compounds with good or moderate antimicrobial activities, highlighting the potential use of such compounds in addressing microbial infections (Bayrak et al., 2009).

  • Pharmacological Properties : Maliszewska-Guz et al. (2005) reported on the synthesis and cyclization of certain 1,2,4-triazole derivatives, leading to the formation of new compounds with interesting pharmacological properties. The study emphasized the synthesis process and the potential of these compounds in pharmacological applications (Maliszewska-Guz et al., 2005).

  • Cytotoxicity against Cancer Cell Lines : Šermukšnytė et al. (2022) synthesized derivatives starting from a related compound, focusing on the evaluation of their cytotoxicity against various cancer cell lines. The study identified specific compounds with high cytotoxicity, suggesting their potential use in cancer therapy (Šermukšnytė et al., 2022).

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and materials science. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

2-[[5-[(4-ethoxyanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-3-22-11-6-4-10(5-7-11)16-8-12-18-19-14(20(12)2)23-9-13(21)17-15/h4-7,16H,3,8-9,15H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJTYQBLCNYSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=NN=C(N2C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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